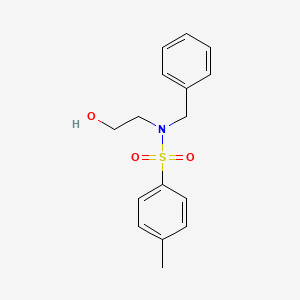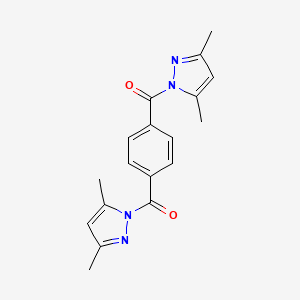![molecular formula C17H20N2O3 B5700784 2-[4-oxo-4-(1-piperidinyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5700784.png)
2-[4-oxo-4-(1-piperidinyl)butyl]-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-oxo-4-(1-piperidinyl)butyl]-1H-isoindole-1,3(2H)-dione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as thalidomide and has been used in the past as a sedative and antiemetic drug. However, due to its teratogenic effects, thalidomide has been banned for use during pregnancy. Despite this, thalidomide has been found to have several potential uses in scientific research due to its unique chemical properties.
作用機序
The exact mechanism of action of thalidomide is not fully understood. However, it is known that thalidomide binds to a protein called cereblon, which is involved in the regulation of gene expression. This binding results in the degradation of certain proteins, which can have various effects on cellular processes.
Biochemical and Physiological Effects:
Thalidomide has been found to have several biochemical and physiological effects. Thalidomide has been found to have anti-inflammatory properties, which means that it can reduce inflammation in the body. Thalidomide has also been found to have sedative properties, which means that it can induce sleep. Additionally, thalidomide has been found to have teratogenic effects, which means that it can cause birth defects in developing fetuses.
実験室実験の利点と制限
One of the main advantages of using thalidomide in lab experiments is its relatively simple synthesis method. Thalidomide is also relatively inexpensive compared to other compounds that are used in scientific research. However, one of the limitations of using thalidomide in lab experiments is its teratogenic effects. This means that researchers must take precautions to ensure that thalidomide does not come into contact with developing fetuses.
将来の方向性
There are several potential future directions for research on thalidomide. One potential direction is the development of new thalidomide derivatives that have improved anti-cancer properties. Another potential direction is the investigation of the mechanism of action of thalidomide in greater detail. Additionally, thalidomide could be investigated for its potential applications in the treatment of other diseases, such as inflammatory bowel disease and multiple myeloma.
Conclusion:
In conclusion, 2-[4-oxo-4-(1-piperidinyl)butyl]-1H-isoindole-1,3(2H)-dione, or thalidomide, has several potential applications in scientific research. Thalidomide has been found to have anti-angiogenic and immunomodulatory properties, which make it a promising candidate for the treatment of cancer. Thalidomide also has anti-inflammatory and sedative properties, which make it useful in the treatment of other diseases. However, thalidomide's teratogenic effects must be taken into account when using it in lab experiments. There are several potential future directions for research on thalidomide, including the development of new thalidomide derivatives and investigation of its mechanism of action.
合成法
The synthesis of 2-[4-oxo-4-(1-piperidinyl)butyl]-1H-isoindole-1,3(2H)-dione involves the reaction of phthalic anhydride with ammonium acetate and butylamine. This reaction results in the formation of a white crystalline powder, which is thalidomide. The synthesis of thalidomide is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
Thalidomide has been found to have several potential applications in scientific research. One of the most promising applications of thalidomide is in the treatment of cancer. Thalidomide has been found to have anti-angiogenic properties, which means that it can prevent the growth of new blood vessels that are necessary for the development of tumors. Thalidomide has also been found to have immunomodulatory properties, which means that it can enhance the immune system's ability to fight cancer cells.
特性
IUPAC Name |
2-(4-oxo-4-piperidin-1-ylbutyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c20-15(18-10-4-1-5-11-18)9-6-12-19-16(21)13-7-2-3-8-14(13)17(19)22/h2-3,7-8H,1,4-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMABQDXJOQRJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-acetylphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5700702.png)

![N-[(4-fluorophenyl)sulfonyl]benzenecarbothioamide](/img/structure/B5700710.png)
![N-(5-chloro-2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5700718.png)
![3-[(2-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5700730.png)


![4-ethoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5700745.png)

![4-[(4-benzyl-1-piperidinyl)methyl]benzamide](/img/structure/B5700761.png)

![1-methyl-N-[(1,3-thiazol-2-ylamino)sulfonyl]-1H-indole-3-carboxamide](/img/structure/B5700786.png)

![N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5700814.png)